molecular formula C10H8F3N5 B12236231 N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine

Cat. No.: B12236231
M. Wt: 255.20 g/mol
InChI Key: ZMWZOASDWIEZPH-UHFFFAOYSA-N
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Description

N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound that features both pyrazine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine typically involves the reaction of pyrazine derivatives with pyrimidine derivatives under specific conditions. One common method involves the use of a nucleophilic substitution reaction where a pyrazine derivative reacts with a pyrimidine derivative in the presence of a base. The reaction conditions often include solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: H2O2, KMnO4

    Reducing agents: NaBH4, LiAlH4

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(pyrazin-2-yl)methyl]-6-(trifluoromethyl)pyrimidin-4-amine is unique due to its combination of pyrazine and pyrimidine rings, which confer distinct chemical properties and potential biological activities. Its trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8F3N5

Molecular Weight

255.20 g/mol

IUPAC Name

N-(pyrazin-2-ylmethyl)-6-(trifluoromethyl)pyrimidin-4-amine

InChI

InChI=1S/C10H8F3N5/c11-10(12,13)8-3-9(18-6-17-8)16-5-7-4-14-1-2-15-7/h1-4,6H,5H2,(H,16,17,18)

InChI Key

ZMWZOASDWIEZPH-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)CNC2=NC=NC(=C2)C(F)(F)F

Origin of Product

United States

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